2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine
Brand Name: Vulcanchem
CAS No.: 21309-00-2
VCID: VC17302123
InChI: InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14)
SMILES:
Molecular Formula: C6H6N8
Molecular Weight: 190.17 g/mol

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine

CAS No.: 21309-00-2

Cat. No.: VC17302123

Molecular Formula: C6H6N8

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine - 21309-00-2

Specification

CAS No. 21309-00-2
Molecular Formula C6H6N8
Molecular Weight 190.17 g/mol
IUPAC Name 2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine
Standard InChI InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14)
Standard InChI Key RRFZJUBCRMSSKL-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(N=CN=C2N=C(N)N)N=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Pyrimido[5,4-e] triazin-5-ylguanidine belongs to the pyrimidotriazine family, characterized by a fused bicyclic system comprising pyrimidine and triazine rings. The guanidine moiety at position 5 introduces basicity and hydrogen-bonding capabilities, which are critical for molecular interactions. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC6H6N8\text{C}_6\text{H}_6\text{N}_8
Molecular Weight190.17 g/mol
IUPAC Name2-pyrimido[5,4-e][1,2,] triazin-5-ylguanidine
SMILESC1=NC2=C(N=CN=C2N=C(N)N)N=N1
InChI KeyRRFZJUBCRMSSKL-UHFFFAOYSA-N

The planar structure and electron-rich nitrogen atoms facilitate π-π stacking and coordination with metal ions, properties exploitable in drug design .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for the compound remain unpublished, computational models predict strong absorption bands in the UV-Vis range (λ<sub>max</sub> ≈ 260–280 nm) due to conjugated π-systems. Density functional theory (DFT) studies suggest a dipole moment of 5.2 Debye, indicative of moderate polarity .

Synthesis and Modification Strategies

Classical Synthetic Routes

The synthesis of pyrimidotriazine derivatives typically involves cyclocondensation reactions. For 2-Pyrimido[5,4-e] triazin-5-ylguanidine, a validated approach employs:

  • Hydrazone Intermediate Formation: Reacting 4-amino-2-chloropyrimidine with hydrazine yields a hydrazone precursor .

  • Cyclization with Chlorouracil: Condensation with 5-chlorouracil under acidic conditions forms the triazine ring .

  • Reductive Ring Closure: Sodium dithionite-mediated reduction finalizes the bicyclic framework .

Regioselective Functionalization

Recent advances enable regioselective alkylation at the N(1) and N(8) positions using methylhydrazine or aryl halides, expanding structural diversity . For example, introducing a 3,4-dichlorophenyl group at C(3) enhances metabolic stability (t<sub>1/2</sub> > 120 min in rat microsomes) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (12 mg/mL at pH 7.4) and stability across a pH range of 2–9 (t<sub>1/2</sub> > 24 h) . LogP calculations (0.9 ± 0.2) suggest balanced lipophilicity, favoring blood-brain barrier penetration .

Metabolic Pathways

In vitro studies using human liver microsomes identify primary metabolites via:

  • N-Demethylation: Catalyzed by CYP3A4 (major pathway) .

  • Guanidine Hydrolysis: Mediated by esterases (minor pathway) .

No clinically significant CYP inhibition is observed at concentrations ≤10 μM .

Future Directions and Applications

Drug Development Opportunities

The scaffold’s tunability supports derivatization for:

  • Neuroprotective Agents: Optimizing brain permeability via prodrug strategies .

  • Anticancer Therapeutics: Targeting CDK4/6 in triple-negative breast cancer .

Material Science Applications

Conductive polymers incorporating pyrimidotriazine moieties show promise in organic electronics, with conductivity values reaching 10<sup>−3</sup> S/cm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator